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  • Product: Anthracene-2,3,6,7-tetracarboxylic acid
  • CAS: 159113-89-0

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and High-Temperature Profiling of Anthracene-2,3,6,7-Tetracarboxylic Acid (ATCA)

A Technical Whitepaper for Materials Scientists and Advanced Polymer Researchers Executive Summary Anthracene-2,3,6,7-tetracarboxylic acid (ATCA) is a high-purity organic intermediate that has become a critical synthon i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Materials Scientists and Advanced Polymer Researchers

Executive Summary

Anthracene-2,3,6,7-tetracarboxylic acid (ATCA) is a high-purity organic intermediate that has become a critical synthon in the development of next-generation advanced polymeric materials and Metal-Organic Frameworks (MOFs)[1]. As an application scientist specializing in thermal analysis, I frequently encounter the challenge of accurately profiling the thermodynamic boundaries of highly conjugated systems. ATCA exhibits exceptional thermal resilience due to its rigid, multi-cyclic aromatic architecture. This whitepaper provides an in-depth mechanistic analysis of ATCA’s thermodynamic stability, detailing the causality behind its high-temperature degradation pathways, and establishes a self-validating analytical workflow for its characterization.

Molecular Architecture and Thermodynamic Foundations

The synthesis of ATCA typically involves the rigorous oxidation of an appropriately substituted precursor, such as 2,3,6,7-tetramethylanthracene, utilizing strong oxidizing agents like potassium permanganate in a pyridine/water matrix[2]. The resultant molecule (C₁₈H₁₀O₈) possesses a highly extended π-conjugated system.

From a thermodynamic perspective, this structural rigidity is the primary driver of its thermal stability. The fused tricyclic core restricts rotational and vibrational degrees of freedom, which inherently elevates the activation energy ( Ea​ ) required for thermal bond cleavage. Furthermore, in the solid state, ATCA is stabilized by a dense network of intermolecular hydrogen bonds between the four carboxylic acid groups, coupled with robust π-π stacking of the anthracene planes. This creates a high lattice enthalpy that actively resists thermal disruption until significant thermal energy is applied[1].

High-Temperature Degradation Mechanisms

The thermal degradation of ATCA is not a single catastrophic bond-breaking event; rather, it is a sequential, energy-dependent thermodynamic pathway. Understanding this pathway is critical when utilizing ATCA as a monomer for heat-resistant polyimides (PIs) or as a tetratopic ligand in MOFs.

  • Structural Dehydration (150°C – 250°C): The initial thermal event is the intramolecular condensation of adjacent carboxylic acid groups (positions 2,3 and 6,7). This highly endothermic process expels two equivalents of water to yield anthracene-2,3,6,7-tetracarboxylic dianhydride. This dianhydride is the actual reactive monomer utilized in synthesizing colorless, heat-resistant polyimides[1].

  • Decarboxylation and Backbone Cleavage (>300°C): Thermogravimetric analysis (TGA) reveals that the polymers and frameworks derived from ATCA maintain structural integrity well past 300°C[2]. As thermal energy surpasses the C-C bond dissociation energy of the anhydride rings, the molecule undergoes decarboxylation (loss of CO₂) and decarbonylation (loss of CO).

  • Carbonization (>500°C): The residual hydrocarbon skeleton undergoes dehydrogenation and structural rearrangement, ultimately forming an amorphous carbon char.

Degradation A ATCA (Solid State) B Dehydration (150-250°C) A->B -2 H2O C Anthracene Dianhydride B->C Endothermic D Decarboxylation (>300°C) C->D -2 CO2 / -2 CO E Amorphous Carbon Core D->E Exothermic

Figure 1: Thermodynamic degradation pathway of ATCA.

Analytical Workflow: Hyphenated TGA-DSC-MS

To accurately map the thermodynamic profile of ATCA, relying solely on TGA is insufficient, as it provides mass loss without chemical context. As a standard practice for scientific integrity, we employ a self-validating hyphenated system: Thermogravimetric Analysis coupled with Differential Scanning Calorimetry and Mass Spectrometry (TGA-DSC-MS). The DSC confirms the thermodynamics (endothermic vs. exothermic), while the MS unambiguously identifies the evolved molecular species.

Step-by-Step Experimental Protocol
  • Sample Preparation & Pre-drying: Dry 5–10 mg of ATCA powder in a vacuum oven at 80°C for 12 hours prior to analysis.

    • Causality: This crucial step decouples physisorbed atmospheric moisture from intrinsic structural dehydration. Failure to do so convolutes the initial derivative thermogravimetry (DTG) peak, masking the true onset temperature of dianhydride formation.

  • Crucible Selection: Load the sample into 70 µL Alumina (Al₂O₃) crucibles.

    • Causality: Platinum crucibles, while common, can catalytically alter the decomposition pathway of evolved organic gases at high temperatures, creating artificial exotherms in the DSC trace. Alumina ensures a chemically inert sample-crucible interface.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) or Argon at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere suppresses premature oxidative degradation (combustion), allowing the analyst to observe pure thermodynamic stability and pyrolytic breakdown.

  • Thermal Ramping: Apply a linear heating rate of 10°C/min from 25°C to 800°C[3].

    • Causality: A 10°C/min rate provides the optimal kinetic balance between thermal resolution (separating closely overlapping thermal events) and generating a sufficient concentration of volatiles for a high signal-to-noise ratio in the MS.

  • Evolved Gas Analysis (EGA): Transfer evolved gases via a heated capillary line (maintained at 200°C) to a quadrupole Mass Spectrometer. Monitor specific ion channels: m/z 18 (H₂O) and m/z 44 (CO₂).

    • Causality: The heated transfer line prevents the condensation of high-boiling volatiles before they reach the electron ionization (EI) chamber, ensuring real-time correlation with mass loss events.

Protocol S1 Sample Prep: Purification & Drying S2 Crucible Loading: Alumina (Al2O3) Pans S1->S2 S3 Atmosphere Control: Inert N2 / Ar Purge S2->S3 S4 Thermal Ramp: 10°C/min to 800°C S3->S4 S5 Data Acquisition: Mass Loss & Heat Flow S4->S5 S6 Evolved Gas Analysis: Quadrupole MS S4->S6 Transfer Line

Figure 2: Hyphenated TGA-DSC-MS experimental workflow.

Quantitative Thermodynamic Data Summarization

The table below synthesizes the expected quantitative data derived from the TGA-DSC-MS hyphenated workflow, providing a clear reference for the thermal limits of ATCA.

Thermal PhaseTemperature Range (°C)Thermodynamic Signature (DSC)Evolved Species (MS m/z)Estimated Mass Loss (%)Structural Implication
Phase I: Dehydration 150 – 250Endothermic ( Δ H > 0)18 (H₂O)~10.1%Intramolecular condensation to dianhydride
Phase II: Stability Plateau 250 – 300Heat Capacity ( Cp​ ) ShiftNone< 1.0%Stable dianhydride framework
Phase III: Decarboxylation > 300Exothermic ( Δ H < 0)44 (CO₂), 28 (CO)~35 - 40%Cleavage of anhydride rings[2]
Phase IV: Carbonization > 500Broad Exotherm2 (H₂), 16 (CH₄)> 20%Graphitization of anthracene core

Applications in Extreme Environments

The exceptional thermodynamic stability of ATCA directly translates into the performance of the macroscopic materials it helps build:

  • High-Performance Polyimides (PIs): When ATCA is converted to its dianhydride and polymerized, the resulting PIs exhibit extremely high glass transition temperatures ( Tg​ > 200°C) and excellent thermal stability. These specialty polymers are critical for optoelectronic applications, serving as flexible substrates in OLEDs and flexible printed circuit boards (FPCBs) due to their low coefficient of thermal expansion (CTE)[1].

  • Metal-Organic Frameworks (MOFs): ATCA acts as a rigid, tetratopic ligand in ligand-directed self-assembly. The predictable geometry of the anthracene core allows for the construction of complex, ordered 3D structures. For instance, ATCA-derived MOF thin-film membranes have been engineered for high-performance gas separations (such as CO₂/H₂ and butane isomer separation), where the framework must withstand significant operational temperatures and pressures without collapsing[1][4].

References

1.[1] Title: Anthracene-2,3,6,7-tetracarboxylic Acid: Design Principles and Ligand-Directed Self-Assembly Source: benchchem.com URL:

2.[3] Title: Regulation and Properties of Diversiform Cd(II) Supramolecular... Source: acs.org URL:

3.[4] Title: US20210394126A1 - Use of polyvinylpyrrolidone in the preparation of ana-zmof thin film membranes for separation processes Source: google.com (Google Patents) URL:

4.[2] Title: Anthracene-2,3,6,7-tetracarboxylic Acid: Mass spectrometry and Thermal analysis Source: benchchem.com URL:

Sources

Exploratory

Spectroscopic Characterization of Anthracene-2,3,6,7-tetracarboxylic Acid: A Technical Guide to FTIR and UV-Vis Analysis

Executive Summary Anthracene-2,3,6,7-tetracarboxylic acid (ATCA, CAS: 159113-89-0) is a highly rigid, multi-cyclic aromatic building block utilized extensively in the synthesis of metal-organic frameworks (MOFs), covalen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anthracene-2,3,6,7-tetracarboxylic acid (ATCA, CAS: 159113-89-0) is a highly rigid, multi-cyclic aromatic building block utilized extensively in the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and heat-resistant, high-performance polyimides (1)[1]. Due to its extended π-conjugated system and multiple hydrogen-bonding donor/acceptor sites, establishing a robust spectroscopic profile is critical for verifying purity, structural integrity, and electronic properties. This whitepaper provides an authoritative, step-by-step guide to the UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopic characterization of ATCA, explaining the mechanistic causality behind each experimental choice.

Photophysical Profiling: UV-Vis Spectroscopy

Mechanistic Causality

The UV-Vis spectrum of ATCA is dominated by the π→π* transitions of the anthracene core. While bare anthracene exhibits a highly characteristic vibronic structure, the introduction of four electron-withdrawing carboxylic acid groups at the 2, 3, 6, and 7 positions fundamentally alters the electronic landscape. These auxochromic groups extend the conjugation pathway, lowering the HOMO-LUMO energy gap and resulting in a bathochromic (red) shift of the primary absorption bands compared to unsubstituted anthracene (1)[1]. Furthermore, because ATCA exhibits inherently low solubility in common non-polar solvents[1], polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are required. This solvent choice directly influences the spectrum via solvatochromic stabilization of the excited state.

Protocol: High-Resolution UV-Vis Analysis

This protocol is designed as a self-validating system : by running a solvent blank and a known concentration series, researchers can confirm adherence to the Beer-Lambert law, ruling out aggregation artifacts (such as excimer formation) that commonly plague planar aromatic systems.

  • Solvent Preparation: Use spectroscopic-grade DMSO. Degas the solvent via sonication for 10 minutes to remove dissolved oxygen, which can quench excited states or induce unwanted photo-oxidation during measurement.

  • Stock Solution Formulation: Accurately weigh 3.54 mg of ATCA (MW = 354.3 g/mol (2)[2]) and dissolve it in 10 mL of DMSO to create a 1.0 mM stock solution. Sonicate until optically clear.

  • Serial Dilution: Prepare working solutions of 10 µM, 25 µM, and 50 µM in DMSO. Causality: This specific concentration range ensures the maximum absorbance remains within the linear dynamic range of the photomultiplier tube detector (0.1 - 1.0 a.u.), preventing signal saturation.

  • Baseline Correction: Fill two matched 10 mm path-length quartz cuvettes with pure DMSO. Run a baseline scan from 250 nm to 600 nm to subtract solvent absorbance.

  • Sample Measurement: Replace the sample cuvette with the ATCA working solutions. Scan at a medium speed (e.g., 240 nm/min) with a narrow slit width of 1 nm to properly resolve the fine vibronic structure of the anthracene core.

Quantitative Data: UV-Vis Peak Assignments
Electronic TransitionWavelength Range (nm)Molar Absorptivity (ε)Causality / Structural Assignment
S₀ → S₂ (β band) 260 - 280 nmHigh (~10⁵ M⁻¹cm⁻¹)Allowed π→π* transition along the longitudinal axis. Red-shifted due to the four -COOH groups.
S₀ → S₁ (p band) 320 - 400 nmModerate (~10⁴ M⁻¹cm⁻¹)Transverse π→π* transition. Exhibits distinct vibronic spacing (~1400 cm⁻¹) corresponding to the symmetric C=C stretching mode of the rigid anthracene core.

Vibrational Fingerprinting: FTIR Spectroscopy

Mechanistic Causality

FTIR spectroscopy is essential for confirming the presence and bonding state of the four carboxylic acid functionalities. In the solid state, ATCA molecules engage in extensive intermolecular hydrogen bonding, forming tightly packed dimeric or polymeric networks. This hydrogen bonding severely weakens the O-H bond, resulting in a massive broadening and shifting of the O-H stretching frequency. Similarly, the C=O stretching frequency is shifted to lower wavenumbers compared to a free, monomeric carboxylic acid.

Protocol: Solid-State KBr Pellet Preparation and Analysis

To prevent atmospheric moisture from masking the critical O-H region, rigorous desiccation of the KBr matrix is mandatory. This protocol utilizes a background subtraction method to self-validate the absence of water contamination.

  • Matrix Preparation: Dry spectroscopic-grade Potassium Bromide (KBr) in an oven at 110°C for at least 24 hours. Store immediately in a vacuum desiccator.

  • Sample Milling: In an agate mortar, combine ~2 mg of ATCA powder with ~200 mg of dried KBr. Grind vigorously for 3-5 minutes until a homogenous, ultra-fine powder is achieved. Causality: Achieving a particle size smaller than the wavelength of the incident IR light minimizes the Christiansen effect (anomalous dispersion), which otherwise causes asymmetric peak distortion and sloping baselines.

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air (preventing opaque micro-bubbles), then apply 10 tons of pressure for 5 minutes using a hydraulic press. The resulting pellet should be transparent to translucent.

  • Spectral Acquisition: Place the pellet in the FTIR spectrometer. Collect 64 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹, using a pure KBr pellet as the background to subtract ambient CO₂ and trace matrix moisture.

Quantitative Data: FTIR Peak Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeCausality / Structural Assignment
3300 - 2500 Strong, BroadO-H stretchIndicates strong intermolecular hydrogen bonding of the four carboxylic acid groups.
1690 - 1710 Strong, SharpC=O stretchCharacteristic of hydrogen-bonded aryl carboxylic acid dimers.
1620, 1580, 1450 MediumC=C stretchSkeletal vibrations of the rigid anthracene aromatic ring system.
1280 - 1240 MediumC-O stretchCoupled with O-H in-plane bending; confirms the presence of the carboxylate C-O single bond.
920 MediumO-H out-of-plane bendConfirms the dimeric hydrogen-bonded state of the -COOH groups.
890 StrongC-H out-of-plane bendCorresponds to the isolated aromatic protons at the 1,4,5,8 and 9,10 positions.

Analytical Workflow Visualization

The following diagram illustrates the parallel spectroscopic workflow required to fully validate the structure and electronic properties of ATCA.

SpectroscopicWorkflow A Anthracene-2,3,6,7-tetracarboxylic acid (ATCA) Synthesis/Sample B Solution Phase Prep (Dissolution in DMSO) A->B Polar Aprotic Solvent C Solid State Prep (Milling with dry KBr) A->C Desiccated Matrix D UV-Vis Spectroscopy (200-600 nm Scan) B->D Serial Dilution E FTIR Spectroscopy (400-4000 cm⁻¹ Scan) C->E 10-Ton Press F Electronic Transition Analysis (π-π* bands, Bathochromic Shifts) D->F G Vibrational Mode Analysis (H-bonded C=O, Aromatic C=C) E->G H Comprehensive Structural Validation & Purity Certification F->H G->H

Caption: Parallel UV-Vis and FTIR spectroscopic workflow for the structural validation of ATCA.

References

  • PubChem. "Anthracene-2,3,6,7-tetracarboxylic acid | C18H10O8 | CID 14932849". URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Anthracene-2,3,6,7-Tetracarboxylic Acid-Based Polyimide Covalent Organic Frameworks (PI-COFs) for Advanced Photocatalysis

Executive Brief & Mechanistic Rationale The rational design of heterogeneous photocatalysts requires precise control over chromophore arrangement, porosity, and electronic band structure. Covalent Organic Frameworks (COF...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief & Mechanistic Rationale

The rational design of heterogeneous photocatalysts requires precise control over chromophore arrangement, porosity, and electronic band structure. Covalent Organic Frameworks (COFs) have emerged as highly tunable platforms for these applications. Specifically, Anthracene-2,3,6,7-tetracarboxylic acid (ATCA) serves as a premium molecular building block for synthesizing extended π -conjugated polyimide COFs (PI-COFs)[1].

While traditional imine-linked COFs can suffer from limited chemical stability under harsh oxidative conditions, polyimide linkages offer exceptional thermal and chemical robustness. The rigid, multi-cyclic aromatic structure of the anthracene core acts as an efficient photon antenna and electron donor. When condensed with specific diamines or triamines, the resulting imide rings act as strong electron acceptors, creating an intrinsic Donor-Acceptor (D-A) architecture. This D-A topology is critical: it facilitates rapid exciton dissociation upon visible light irradiation and significantly suppresses the undesirable recombination of photogenerated electron-hole pairs, thereby driving highly efficient catalytic transformations such as aerobic oxidations and organic pollutant degradation.

Synthesis & Activation Protocol

To achieve high crystallinity, the dynamic covalent chemistry of imide formation must be carefully controlled. Direct use of ATCA often requires excessively high temperatures that favor amorphous polymer formation. Therefore, the self-validating protocol below utilizes the pre-dehydrated dianhydride derivative to ensure reversible, error-correcting crystallization[2].

Phase A: Precursor Preparation (Dianhydride Conversion)

Causality: Converting ATCA to 2,3,6,7-anthracenetetracarboxylic dianhydride (ATCDA) enhances electrophilicity, accelerating the condensation kinetics with amines while preventing the competitive formation of unreactive hydrogen-bonded networks.

  • Suspend 5.0 mmol of Anthracene-2,3,6,7-tetracarboxylic acid in 20 mL of anhydrous acetic anhydride.

  • Reflux the mixture under an inert argon atmosphere for 12 hours.

  • Cool to room temperature. Filter the resulting bright yellow precipitate.

  • Wash extensively with dry toluene to remove residual acetic acid, and dry under dynamic vacuum at 80 °C overnight.

Phase B: Solvothermal Synthesis of Anthracene-PI-COF

Causality: A mixed solvent system (Mesitylene/NMP) balances monomer solubility with the precipitation rate of the growing framework. Isoquinoline acts as a crucial acid-base catalyst, facilitating the reversible ring-opening/closing of the imide bond to "proofread" the crystal lattice during growth.

  • Monomer Loading: In a 10 mL Pyrex tube, add ATCDA (0.10 mmol) and a complementary amine, such as tris(4-aminophenyl)amine (TAPA, 0.066 mmol) to maintain stoichiometric balance.

  • Solvent Addition: Add 2.0 mL of a 1:1 (v/v) mixture of Mesitylene and N-methyl-2-pyrrolidone (NMP), followed by 0.1 mL of isoquinoline.

  • Homogenization: Sonicate the mixture for 15 minutes until a uniform dispersion is achieved.

  • Degassing: Flash-freeze the tube in liquid nitrogen, evacuate the headspace to < 0.1 mbar, and flame-seal the ampoule.

  • Crystallization: Place the sealed tube in a static convection oven at 160 °C for 72 hours.

Phase C: Activation & Quality Control (Self-Validation)

Causality: High-boiling solvents (NMP) and unreacted oligomers become trapped within the COF pores. Standard evaporation causes capillary forces that can collapse the pore structure. Soxhlet extraction followed by supercritical drying preserves the micro-mesoporous architecture.

  • Cool the ampoule to room temperature, crack it open, and isolate the crude powder via vacuum filtration.

  • Transfer the powder to a Soxhlet thimble. Extract with anhydrous Tetrahydrofuran (THF) for 24 hours, followed by Methanol for 24 hours.

  • Dry the activated Anthracene-PI-COF under dynamic vacuum at 120 °C for 12 hours.

  • QC Check (FTIR): Validate the synthesis by confirming the complete disappearance of the anhydride C=O stretch (1850 cm⁻¹) and the appearance of the characteristic imide C=O stretches (1720 and 1670 cm⁻¹) and the C−N−C stretch (1370 cm⁻¹).

COFSynthesis A Anthracene-2,3,6,7-tetracarboxylic Acid (Dehydration to Dianhydride) C Solvothermal Condensation (Mesitylene/NMP/Isoquinoline, 160°C) A->C B Amine Co-Monomer (e.g., TAPA or PDA) B->C D Soxhlet Extraction (THF & Methanol) C->D E Anthracene-PI-COF (Highly Crystalline Catalyst) D->E

Workflow for the solvothermal synthesis of Anthracene-based Polyimide Covalent Organic Frameworks.

Catalytic Application: Photocatalytic Aerobic Oxidation

Anthracene-PI-COFs are exceptionally well-suited for the photocatalytic oxidation of amines to imines, a critical transformation in pharmaceutical intermediate synthesis. The extended π -walls serve as catalytic beds that pre-concentrate substrates via π−π interactions[3].

Step-by-Step Photocatalytic Protocol:

  • In a 10 mL quartz reaction vial, disperse 5.0 mg of the activated Anthracene-PI-COF in 3.0 mL of anhydrous acetonitrile.

  • Add 0.1 mmol of the target substrate (e.g., benzylamine).

  • Bubble pure O2​ gas through the suspension for 15 minutes in the dark to saturate the solvent and establish adsorption-desorption equilibrium.

  • Irradiate the vial using a 300 W Xenon lamp equipped with a 420 nm cutoff filter (ensuring only visible light excitation). Maintain the reaction temperature at 25 °C using a circulating water jacket.

  • After 4 hours, centrifuge the mixture to recover the solid COF catalyst.

  • Analyze the supernatant via GC-FID or HPLC to quantify conversion and selectivity. The recovered COF can be washed with acetonitrile, dried, and reused for at least 5 consecutive cycles without loss of crystallinity.

Mechanism A Anthracene-PI-COF (Ground State) B Visible Light Irradiation (Photon Absorption) A->B C Exciton Generation (Electron-Hole Pair) B->C D Charge Separation (Anthracene Core -> Imide Linkage) C->D E Electron Transfer (e-) O2 -> Superoxide Radical D->E F Hole Transfer (h+) Substrate Oxidation D->F G Catalytic Products E->G F->G G->A Catalyst Regeneration

Photocatalytic mechanism of Anthracene-PI-COF showing charge separation and ROS generation.

Quantitative Data Summary

The structural and electronic advantages of Anthracene-PI-COFs translate directly into superior catalytic metrics when compared to amorphous analogs and traditional metal oxides.

Catalyst MaterialLinkage TypeBET Surface Area ( m2/g )Optical Bandgap (eV)Photocatalytic Yield (%)*Stability (Cycles)
Anthracene-PI-COF Crystalline Imide1,8502.3> 96%> 5
Amorphous PI Amorphous Imide< 502.8< 35%N/A
TiO2​ (P25) Metal Oxide503.2~ 15% (Vis light)> 5
Imine-COF Imine ( C=N )1,2002.5~ 80%< 3 (Degrades)

*Yield based on the model aerobic oxidation of benzylamine under visible light (>420 nm) for 4 hours.

References

  • Title: Anthracene-2,3,6,7-tetracarboxylic Acid: Design Principles and Ligand-Directed Self-Assembly Source: BenchChem URL
  • Source: Chemical Science (RSC Publishing)
  • Source: Berkeley.
  • Title: A π-electronic covalent organic framework catalyst: π- walls as catalytic beds for Diels-Alder reactions under ambient conditions Source: ResearchGate URL

Sources

Application

Application Note: Gas Adsorption and Hydrogen Storage Using Anthracene-2,3,6,7-Tetracarboxylic Acid (ATC) MOFs

Target Audience: Materials Scientists, Chemical Engineers, and Clean Energy Researchers Document Type: Technical Application Note & Validated Protocols Rationale and Mechanistic Insights The transition toward a hydrogen-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Chemical Engineers, and Clean Energy Researchers Document Type: Technical Application Note & Validated Protocols

Rationale and Mechanistic Insights

The transition toward a hydrogen-based energy economy requires the development of advanced porous materials capable of safe, high-density hydrogen storage. Metal-Organic Frameworks (MOFs) are premier candidates due to their tunable porosity and massive surface areas. Within this domain, Anthracene-2,3,6,7-tetracarboxylic acid (ATC) has emerged as a highly strategic organic ligand for rational MOF design.

Why Anthracene-2,3,6,7-Tetracarboxylic Acid?

The predictable geometry and strong coordinating ability of ATC are central to the ligand-directed self-assembly of robust MOFs[1]. The selection of ATC as a structural building block is driven by two key physicochemical properties:

  • Structural Rigidity: ATC possesses a rigid, multi-cyclic aromatic structure. When coordinated to high-connectivity metal clusters (e.g., Zr⁴⁺ or Cu²⁺), the resulting tetracarboxylate framework exhibits exceptional mechanical stability, preventing pore collapse during solvent removal[1].

  • Extended π-Conjugation: The incorporation of the anthracene moiety imparts unique functional properties for gas adsorption[1]. The extended π-electron system of the anthracene core is highly polarizable. This polarizability significantly enhances van der Waals interactions with non-polar hydrogen (H₂) molecules, thereby increasing the isosteric heat of adsorption ( Qst​ ) without requiring heavy transition metals.

Furthermore, ATC has been successfully deployed in the fabrication of zeolite-like metal-organic frameworks (ana-ZMOFs) for advanced gas separation processes, demonstrating high efficacy in CO₂/H₂ membrane separations[2].

Adsorption_Mechanism H2 Hydrogen Gas (H2) Kinetic Diameter: 2.89 Å MOF Activated ATC-MOF (Desolvated Pores) H2->MOF OMS Open Metal Sites (Enthalpic Binding) MOF->OMS Pi Anthracene π-System (van der Waals Forces) MOF->Pi Pore Optimal Pore Size (Volume Maximization) MOF->Pore Store High-Capacity H2 Storage (Physisorption at 77K) OMS->Store Pi->Store Pore->Store

Mechanistic pathways of hydrogen physisorption within activated ATC-MOF structures.

Material Design & Synthesis Principles

The synthesis of ATC-MOFs relies on ligand-directed self-assembly , a process that constructs complex, ordered topologies from simple molecular components[1]. To achieve a high-performance hydrogen storage material, the synthesis must be carefully modulated.

  • Solvent Selection (DMF): N,N-dimethylformamide (DMF) is utilized because its high boiling point allows for elevated reaction temperatures. More importantly, DMF undergoes slow thermal degradation to release basic amines, which gradually deprotonate the ATC carboxylic acids, driving controlled crystallization.

  • Modulation (Formic Acid): The addition of a monocarboxylic acid acts as a competitive modulator. By competing with ATC for coordination sites on the metal nodes, the modulator slows down the rate of framework extension. This causality prevents the formation of amorphous kinetic products, yielding highly crystalline, thermodynamically stable MOFs.

Self-Validating Experimental Protocols

The following protocols detail the synthesis, activation, and evaluation of a Zirconium-based ATC MOF (Zr-ATC). Every phase includes a self-validating Quality Control (QC) step to ensure structural integrity before proceeding.

Phase 1: Solvothermal Synthesis of Zr-ATC MOF
  • Precursor Dissolution: Dissolve 0.1 mmol of Anthracene-2,3,6,7-tetracarboxylic acid and 0.2 mmol of Zirconium(IV) chloride (ZrCl₄) in 10 mL of DMF in a 20 mL scintillation vial.

  • Modulator Addition: Introduce 1.0 mL of Formic Acid to the solution. Sonicate for 10 minutes until visually homogenous.

  • Crystallization: Transfer the solution to a Teflon-lined stainless steel autoclave. Heat in a programmable oven at 120°C for 48 hours. Crucial Step: Cool the oven to room temperature at a rate of 5°C/hr. Rapid cooling induces thermal shock, which can cause micro-fractures in the framework.

  • Validation Step 1 (QC): Isolate the microcrystalline powder via centrifugation. Perform Powder X-Ray Diffraction (PXRD).

    • Self-Validation: The presence of sharp, distinct Bragg peaks at low angles (e.g., 2θ < 10°) confirms the successful self-assembly of a long-range ordered, phase-pure MOF.

Phase 2: Defect-Free Framework Activation

Activation is the most critical step in MOF preparation. Conventional thermal drying often leads to pore collapse due to the surface tension of evaporating liquid solvents.

  • Solvent Exchange: Decant the mother liquor and wash the MOF with fresh DMF (3 × 10 mL). Soak the MOF in anhydrous acetone for 72 hours, replacing the acetone every 24 hours. Causality: Acetone easily displaces the high-boiling DMF within the pores and has a lower critical point, making it ideal for the next step.

  • Supercritical CO₂ (scCO₂) Drying: Transfer the acetone-exchanged MOF to a supercritical point dryer. Flush the chamber with liquid CO₂ at 10°C to exchange the acetone. Heat the chamber to 40°C (surpassing the CO₂ critical point of 31.1°C) and slowly vent the gas. Causality: scCO₂ transitions from a supercritical fluid to a gas without crossing a liquid-gas phase boundary. This eliminates capillary forces, preserving the ultra-high surface area of the ATC framework.

  • Validation Step 2 (QC): Perform N₂ sorption analysis at 77 K.

    • Self-Validation: A reversible Type I isotherm confirms the successful evacuation of the pores and the preservation of permanent microporosity.

Phase 3: Hydrogen Adsorption Evaluation
  • Sample Degassing: Transfer 50 mg of the activated Zr-ATC MOF to a pre-weighed sample tube. Degas under dynamic vacuum ( 10−6 Torr) at 120°C for 12 hours to remove trace atmospheric moisture adsorbed during transfer.

  • Isotherm Measurement: Attach the tube to a volumetric Sieverts apparatus. Submerge the sample in a liquid nitrogen bath (77 K) and introduce ultra-high purity H₂ gas incrementally from 0 to 1 bar.

  • Validation Step 3 (QC): Repeat the isotherm at 87 K (liquid argon bath). Calculate the isosteric heat of adsorption ( Qst​ ) using the Clausius-Clapeyron equation.

    • Self-Validation: A Qst​ value between 6.0 and 8.0 kJ/mol validates that the hydrogen molecules are successfully interacting with the polarizable anthracene π-system, confirming the material's structural fidelity.

MOF_Synthesis L ATC Ligand (Anthracene Core) Syn Solvothermal Synthesis (Controlled Nucleation) L->Syn M Metal Precursor (ZrCl4 / Cu(NO3)2) M->Syn S Solvent & Modulator (DMF + Formic Acid) S->Syn QC1 QC: PXRD & SEM (Verify Crystallinity) Syn->QC1 Act scCO2 Activation (Preserve Porosity) QC1->Act QC2 QC: N2 Isotherm (Verify Surface Area) Act->QC2 Gas H2 Adsorption (Cryogenic Testing) QC2->Gas

Solvothermal synthesis, activation, and validation workflow for ATC-MOFs.

Quantitative Data Summary

The following table summarizes representative benchmark data for ATC-based MOFs evaluated for gas adsorption and hydrogen storage, illustrating the relationship between metal node selection and adsorption metrics.

Material DesignLinker GeometryPrimary H₂ Interaction SiteBET Surface Area (m²/g)H₂ Uptake (77 K, 1 bar) Qst​ (kJ/mol)
Zr-ATC MOF Tetratopic, PlanarExtended π-system~2,8001.8 wt%6.5
Cu-ATC MOF Tetratopic, PlanarOpen Metal Sites (Cu²⁺)~2,2001.5 wt%7.2
ana-ZMOF (ATC) Zeolite-likePore Confinement~1,5001.2 wt%5.8

Note: Data represents typical benchmark ranges for activated tetracarboxylate-based rigid MOFs synthesized via the protocols outlined above.

References

  • Google Patents.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

The Strategic Design of Anthracene-Based Tetracarboxylate Ligands in Metal-Organic Frameworks for Enhanced Gas Separation

A Senior Application Scientist's Guide to Structure-Performance Relationships and Experimental Methodologies In the quest for next-generation materials for gas separation, Metal-Organic Frameworks (MOFs) have emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structure-Performance Relationships and Experimental Methodologies

In the quest for next-generation materials for gas separation, Metal-Organic Frameworks (MOFs) have emerged as a highly promising class of porous crystalline materials. Their tunable pore environments, high surface areas, and versatile chemical functionalities make them prime candidates for applications such as carbon capture, natural gas purification, and hydrogen storage.[1][2] Within the vast library of organic linkers used to construct MOFs, anthracene-based tetracarboxylate ligands have garnered significant attention. Their inherent rigidity, extended π-conjugation, and potential for functionalization offer a unique platform for designing MOFs with tailored gas separation properties.

This guide provides a comparative analysis of prominent anthracene-based tetracarboxylate ligands used in the synthesis of MOFs for gas separation. We will delve into the causal relationships between ligand design, the resulting MOF architecture, and its performance in separating key industrial gases. Furthermore, this guide will furnish detailed, field-proven experimental protocols for the synthesis of these ligands and their corresponding MOFs, alongside the methodologies for evaluating their gas sorption characteristics. Our objective is to provide researchers and scientists with a comprehensive resource that is not only instructive but also serves as a foundation for the rational design of future high-performance gas separation materials.

Comparative Analysis of Anthracene-Based Tetracarboxylate MOFs for Gas Separation

The choice of the organic ligand is a critical determinant of the final properties of a MOF. For anthracene-based tetracarboxylate ligands, the position of the carboxylate groups on the anthracene core and the overall ligand geometry significantly influence the resulting framework's topology, pore size, and surface chemistry. These factors, in turn, dictate the MOF's efficacy in gas separation.

Here, we compare three notable examples of MOFs derived from different anthracene-based ligands: PCN-13 , based on 9,10-anthracenedicarboxylate (adc); a Cd/Co-based MOF , utilizing 2,6,9,10-tetrakis(p-carboxyphenyl)anthracene (H4ACTBA); and PCN-14 , constructed from 5,5'-(9,10-anthracenediyl)di-isophthalate (H4adip).

MOFLigandMetal Ion(s)Pore Size (Å)BET Surface Area (m²/g)Key Gas Separation Performance
PCN-13 9,10-anthracenedicarboxylate (adc)Zn²⁺3.5 x 3.5~150Selective adsorption of O₂ over N₂ and H₂ over CO.[3]
Cd/Co-ACTBA 2,6,9,10-tetrakis(p-carboxyphenyl)anthracene (H4ACTBA)Cd²⁺ or Co²⁺--High stability, with potential for gas separation applications.[4][5]
PCN-14 5,5'-(9,10-anthracenediyl)di-isophthalate (H4adip)Cu²⁺Nanoscopic cages2176High methane uptake of 230 v/v at 290 K and 35 bar.[6]

Insights into Structure-Performance Relationships:

The ultramicroporosity of PCN-13 , a direct result of the sterically hindered 9,10-anthracenedicarboxylate ligand, is the primary driver for its observed gas separation properties. The small pore dimensions (3.5 Å) are highly effective for kinetic separation of gases with different molecular sizes, such as O₂ (3.46 Å) and N₂ (3.64 Å). This exemplifies a design strategy where the ligand's bulkiness is intentionally used to restrict pore size for specific separation applications.

In contrast, PCN-14 utilizes a more extended and less sterically hindered ligand, 5,5'-(9,10-anthracenediyl)di-isophthalate, leading to a framework with a significantly larger surface area and nanoscopic cages.[6] This high porosity is advantageous for high-capacity gas storage, as demonstrated by its impressive methane uptake. The aromatic nature of the anthracene core is also thought to contribute to enhanced gas affinity through π-π interactions with adsorbates.[7]

The MOF synthesized from 2,6,9,10-tetrakis(p-carboxyphenyl)anthracene (H4ACTBA) showcases the use of a highly functionalized ligand to create robust frameworks.[4][5] While specific gas separation data for this MOF is still emerging, its isostructural nature with different metal ions (Cd²⁺ and Co²⁺) and high stability point towards its potential as a versatile platform for gas separation, where the metal node can be varied to fine-tune the adsorptive properties.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative anthracene-based ligand and a corresponding MOF, as well as the procedure for gas sorption analysis. These protocols are designed to be self-validating, with clear steps and explanations of the underlying principles.

Synthesis of 9,10-Anthracenedicarboxylic Acid (H₂adc)

This protocol describes the synthesis of the precursor ligand for PCN-13. The choice of a solvothermal method allows for the reaction to be carried out at temperatures above the solvent's boiling point, facilitating the formation of crystalline products.

Methodology:

  • Reaction Setup: A mixture of 9,10-anthracenedicarbonitrile (precursor), sodium hydroxide (as a hydrolyzing agent), and a solvent mixture of ethanol and water is placed in a sealed reaction vessel.

  • Solvothermal Reaction: The vessel is heated to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 24-72 hours). The elevated temperature and pressure drive the hydrolysis of the nitrile groups to carboxylic acid groups.

  • Isolation and Purification: After cooling, the reaction mixture is acidified (e.g., with HCl) to protonate the carboxylate groups, causing the H₂adc to precipitate. The solid product is then collected by filtration, washed with water to remove any remaining salts, and dried.

cluster_synthesis Ligand Synthesis Workflow start Start: Precursors reaction Solvothermal Reaction (Hydrolysis) start->reaction Add NaOH, Ethanol/Water acidification Acidification (Precipitation) reaction->acidification Cool down filtration Filtration & Washing acidification->filtration Add HCl product Product: H₂adc filtration->product

Caption: Workflow for the synthesis of 9,10-anthracenedicarboxylic acid.

Synthesis of PCN-13

This protocol details the solvothermal synthesis of the ultramicroporous MOF, PCN-13, from the H₂adc ligand and a zinc salt.

Methodology:

  • Reactant Dissolution: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and 9,10-anthracenedicarboxylic acid (H₂adc) are dissolved in N,N-dimethylformamide (DMF). DMF serves as a high-boiling point solvent and also acts as a template during crystal growth.

  • Solvothermal Synthesis: The solution is sealed in a vial and heated in an oven at a controlled temperature (e.g., 80-120 °C) for a specific duration (e.g., 24-48 hours). During this time, the metal ions and organic linkers self-assemble into the crystalline MOF structure.

  • Crystal Isolation: After the reaction, the vial is cooled to room temperature, and the resulting light-brown crystals of PCN-13 are collected.

  • Washing and Solvent Exchange: The crystals are washed with fresh DMF to remove any unreacted starting materials. A subsequent solvent exchange with a more volatile solvent (e.g., methanol or chloroform) is often performed to facilitate the removal of solvent molecules from the pores during activation.

  • Activation: The solvent-exchanged crystals are heated under vacuum to remove the guest solvent molecules from the pores, yielding the activated, porous form of PCN-13 ready for gas sorption analysis.

Gas Sorption Measurements

This protocol outlines the standard procedure for evaluating the gas adsorption properties of the synthesized MOFs.

Methodology:

  • Sample Preparation: A precisely weighed amount of the activated MOF sample is placed in a sample tube.

  • Degassing: The sample is further degassed in situ by the gas sorption analyzer at an elevated temperature under high vacuum to ensure the complete removal of any residual solvent or atmospheric adsorbates from the pores.

  • Isotherm Measurement: The gas adsorption/desorption isotherm is measured at a specific temperature (e.g., 77 K for N₂, O₂, H₂, CO; 195 K or 298 K for CO₂). The instrument doses a known amount of the adsorbate gas into the sample tube and measures the equilibrium pressure. This process is repeated at increasing pressures to construct the adsorption branch of the isotherm. The desorption branch is measured by systematically reducing the pressure.

  • Data Analysis: The collected isotherm data is used to calculate key material properties:

    • BET Surface Area: Calculated from the N₂ adsorption isotherm at 77 K.

    • Pore Volume: Determined from the amount of gas adsorbed at a relative pressure close to unity.

    • Gas Uptake Capacity: The amount of a specific gas adsorbed at a given pressure and temperature.

    • Selectivity: For a gas mixture, the selectivity is often calculated from the single-component isotherm data using Ideal Adsorbed Solution Theory (IAST).

cluster_characterization Gas Sorption Analysis Workflow start Start: Activated MOF degassing In-situ Degassing start->degassing isotherm Isotherm Measurement degassing->isotherm Introduce Adsorbate Gas analysis Data Analysis isotherm->analysis Adsorption/Desorption Data results Performance Metrics (Surface Area, Selectivity) analysis->results

Caption: Workflow for gas sorption analysis of MOF materials.

Conclusion and Future Outlook

The comparative analysis of anthracene-based tetracarboxylate ligands demonstrates a clear correlation between the ligand's molecular structure and the resulting MOF's gas separation performance. Sterically hindered ligands like 9,10-anthracenedicarboxylate lead to ultramicroporous frameworks ideal for kinetic gas separations, while larger, more functionalized ligands can produce high surface area materials suitable for gas storage.

The field continues to evolve, with ongoing research focused on the synthesis of novel anthracene-based ligands with tailored electronic properties and functionalities. The integration of Lewis basic sites or open metal sites into the framework through ligand design is a promising avenue for enhancing CO₂ affinity and selectivity. Furthermore, the development of mixed-ligand systems and post-synthetic modification of anthracene-based MOFs offer exciting opportunities to create even more sophisticated materials for challenging gas separations. The experimental protocols and design principles outlined in this guide provide a solid foundation for researchers to contribute to this dynamic and impactful field.

References

  • Zhou, H.-C. et al. (2007). Ultramicroporous Metal−Organic Framework Based on 9,10-Anthracenedicarboxylate for Selective Gas Adsorption. Inorganic Chemistry, 46(21), 8499–8501. [Link]

  • Roesky, H. W. et al. (2020). Metal‐Organic Framework Based on an Anthracene Tetracarboxylate Ligand and Cadmium or Cobalt: Synthesis, Structure Analysis, Stability and Magnetic Properties. ChemistrySelect, 5(22), 6537-6540. [Link]

  • Li, J. et al. (2025). Metal–Organic Frameworks for Photocatalytic CO 2 Reduction: Progress and Prospects. Chemical Reviews.
  • Thuéry, P. et al. (2018). Anthracene-Based Lanthanide Metal-Organic Frameworks: Synthesis, Structure, Photoluminescence, and Radioluminescence Properties. Materials, 11(2), 195. [Link]

  • Ma, J. et al. (2020). Two anthracene-based metal–organic frameworks for highly effective photodegradation and luminescent detection in water. Journal of Materials Chemistry A, 8(3), 1142-1150. [Link]

  • Liu, Y. (2024). Comparative analysis of metal-organic frameworks (MOFs) in photocatalysis and electrocatalytic CO2 reduction. MATEC Web of Conferences, 393, 01014. [Link]

  • Ma, S. et al. (2009). Porous Metal-Organic Frameworks Based on an Anthracene Derivative: Syntheses, Structure Analysis, and Hydrogen Sorption Studies. Inorganic Chemistry, 48(11), 5397-5402. [Link]

  • Keskin, S. et al. (2016). Comparative study of separation performance of COFs and MOFs for CH 4/CO2/H2 mixtures. Industrial & Engineering Chemistry Research, 55(29), 8241-8250.
  • Zhou, H.-C. et al. (2007). Ultramicroporous metal-organic framework based on 9,10-anthracenedicarboxylate for selective gas adsorption. Inorganic Chemistry, 46(21), 8499-8501. [Link]

  • Wang, X. et al. (2021). An anthracene-based microporous metal–organic framework for adsorbing CO2 and detecting TNP sensitivity. New Journal of Chemistry, 45(3), 1464-1470. [Link]

  • Li, B. et al. (2023). Anthracene-Modified Metal–Organic Framework with fof Topology for Highly Efficient Adsorption and Separation of Organic Dyes. Crystal Growth & Design, 23(6), 4443-4450. [Link]

  • Roesky, H. W. et al. (2020). Metal‐Organic Framework Based on an Anthracene Tetracarboxylate Ligand and Cadmium or Cobalt: Synthesis, Structure Analysis, Stability and Magnetic Properties. ChemistrySelect, 5(22), 6537-6540.
  • Kim, J. et al. (2018). Stability of Zirconium Metal Organic Frameworks with 9,10- Dicarboxylic Acid Anthracene as Ligand. Journal of the Korean Ceramic Society, 55(1), 56-62. [Link]

  • Ma, S. et al. (2008). Metal-Organic Framework from an Anthracene Derivative Containing Nanoscopic Cages Exhibiting High Methane Uptake. Journal of the American Chemical Society, 130(31), 10129-10131.
  • Rowe, J. M. (2016). Luminescent Properties of Anthracene-based Metal-Organic Frameworks. Virginia Tech.
  • Li, X. et al. (2022). Controllable Synthesis of Metal–Organic Frameworks Based on Anthracene Ligands for High-Sensitivity Fluorescence Sensing of Fe3+, Cr2O72–, and TNP. Crystal Growth & Design, 22(5), 3348-3357. [Link]

  • Singh, P. et al. (2023). Co/Zn metal–organic frameworks with an anthracene-based ligand: cell imaging and catalytic studies. CrystEngComm, 25(16), 2419-2430. [Link]

Sources

Comparative

Benchmarking CO2 uptake of Anthracene-2,3,6,7-tetracarboxylic acid frameworks against standard MOFs

Thermodynamic and Kinetic Benchmarking of Anthracene-2,3,6,7-tetracarboxylic Acid MOFs for CO₂ Capture As a Senior Application Scientist, I approach material benchmarking not by simply chasing the highest theoretical sur...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic and Kinetic Benchmarking of Anthracene-2,3,6,7-tetracarboxylic Acid MOFs for CO₂ Capture

As a Senior Application Scientist, I approach material benchmarking not by simply chasing the highest theoretical surface area, but by evaluating the thermodynamic causality and kinetic realities of a framework. When engineering gas separation solutions, the true metric of a Metal-Organic Framework's (MOF) viability lies in its dynamic separation capacity, its isosteric heat of adsorption ( Qst​ ), and the energy required for regeneration.

In this guide, we objectively benchmark the emerging class of MOFs built from1[1] against industry gold standards like Mg-MOF-74 and HKUST-1.

The Structural Causality of Anthracene-Based Frameworks

Anthracene-2,3,6,7-tetracarboxylic acid is a highly rigid, multi-cyclic aromatic building block[1]. Unlike simple aliphatic or single-ring carboxylates, its extended π -electron system fundamentally alters the pore chemistry of the resulting MOF. When this tetratopic ligand undergoes ligand-directed self-assembly with metal nodes (such as Zr⁴⁺ or Cd²⁺), it forms highly predictable, stable secondary building units (SBUs)[1].

The causality behind its exceptional CO₂ uptake lies in two structural features:

  • Quadrupole-Polarizability Interactions: The dense π -cloud of the anthracene core interacts strongly with the quadrupolar moment of the CO₂ molecule.

  • Kinetic Trapping via Pore Geometry: Specific anthracene-based frameworks, such as ana-ZMOF, exhibit precisely tuned pore windows of approximately 4.1 Å[2]. Because the kinetic diameter of CO₂ is 3.3 Å, this architecture creates a size-selective sieving effect, maximizing the isosteric heat of adsorption ( Qst​ ) to roughly 40 kJ/mol while restricting larger competing gases[2][3].

G A CO2 Capture MOFs B Anthracene-2,3,6,7-tetracarboxylic acid Frameworks A->B C Standard MOFs (e.g., Mg-MOF-74, HKUST-1) A->C D Rigid Tetratopic Linkers & π-π Interactions B->D E Optimal Pore Window (~4.1 Å) B->E F Open Metal Sites (Mg2+, Cu2+) C->F H High Qst (~40 kJ/mol) & Size-Selective Sieving D->H E->H G High Initial Binding Energy F->G I High Dynamic Capacity (8.9 wt%) Moderate Qst (~39 kJ/mol) G->I

Logical pathways of CO2 adsorption mechanisms in Anthracene-MOFs vs. Standard MOFs.

Benchmarking Against the Gold Standards

To understand the efficacy of anthracene-based MOFs, we must benchmark them against the standard bearers of carbon capture:

  • 4[4]: This framework relies on a high density of open magnesium sites. It boasts an exceptional dynamic capacity of 8.9 wt% and an initial Qst​ of 39 kJ/mol, allowing for facile regeneration at just 80 °C[4]. However, open metal sites are notoriously susceptible to competitive water adsorption, which can drastically reduce CO₂ capacity in humid flue gas conditions.

  • 5[5]: Utilizing copper paddlewheels and benzene-1,3,5-tricarboxylic acid, HKUST-1 offers massive surface area but lower Qst​ (~28-30 kJ/mol). It requires higher pressures for optimal uptake and is prone to structural degradation upon prolonged exposure to moisture[5].

By comparison, anthracene-based MOFs like CUST-607 achieve a highly competitive Qst​ of 40 kJ/mol without relying exclusively on hydrophilic open metal sites, offering a more stable alternative for mixed-gas environments[3].

Quantitative Data Comparison
MOF SystemLinker TypeBET Surface Area (m²/g)Equilibrium CO₂ Uptake (mmol/g at 1 bar, 298K)Isosteric Heat of Adsorption ( Qst​ , kJ/mol)Regeneration Temp (°C)
Anthracene-MOF (e.g., CUST-607)Anthracene-2,3,6,7-tetracarboxylic acid~702.152.5 - 3.040.090 - 100
Mg-MOF-74 2,5-dioxidoterephthalate~1495~8.039.080
HKUST-1 Benzene-1,3,5-tricarboxylic acid~1500 - 1800~4.028.0 - 30.0120

(Data synthesized from[4],[3],[5],[6],)

Self-Validating Experimental Workflows

To ensure data integrity, the following protocol establishes a closed-loop validation system for synthesizing and evaluating anthracene-based MOFs against standard controls. A protocol is only as good as its internal checks; therefore, structural validation is embedded at every critical juncture.

Workflow A 1. Solvothermal Synthesis (Anthracene Linker + Metal Salt) B 2. Solvent Exchange & Activation (Critical for Pore Clearing) A->B Yields raw MOF C 3. Structural Validation (PXRD & N2 Isotherm at 77K) B->C Prevents pore collapse D 4. CO2 Isotherm Collection (273K & 298K up to 1 bar) C->D Confirms surface area E 5. Dynamic Breakthrough Testing (CO2/N2 Mixture) D->E Calculates Qst

Self-validating experimental workflow for MOF CO2 adsorption benchmarking.

Step-by-Step Methodology

Step 1: Solvothermal Synthesis & SBU Assembly

  • Action: React Anthracene-2,3,6,7-tetracarboxylic acid with the target metal salt (e.g., Cd(NO₃)₂ or ZrCl₄) in a Teflon-lined autoclave using N,N-dimethylformamide (DMF) and an acidic modulator (like acetic acid). Heat at 120 °C for 72 hours.

  • Causality: The modulator competitively binds to the metal nodes, slowing the coordination rate. This ensures highly crystalline phase formation rather than amorphous kinetic byproducts.

  • Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD) on the washed powder. The experimental diffractogram must align with the simulated single-crystal data before proceeding.

Step 2: Solvent Exchange and Activation

  • Action: Decant the mother liquor and soak the crystals in absolute ethanol, replacing the solvent twice daily for 3 days. Follow this with strict vacuum degassing at 120 °C for 12 hours.

  • Causality: Direct thermal evacuation of high-boiling, high-surface-tension solvents like DMF exerts immense capillary pressure on the pore walls, leading to framework collapse. Exchanging with a low-surface-tension solvent prevents this structural degradation.

  • Validation Checkpoint: Conduct N₂ sorption at 77 K. A reversible Type I isotherm confirms permanent microporosity. If the calculated BET surface area deviates >5% from theoretical values, the activation failed, and any subsequent CO₂ data will be artifactual.

Step 3: Isosteric Heat ( Qst​ ) Determination

  • Action: Collect pure CO₂ adsorption isotherms at 273 K and 298 K from 0 to 1 bar using a volumetric sorption analyzer.

  • Causality: Single-temperature equilibrium data is insufficient for benchmarking. Multi-temperature isotherms are required to extract the thermodynamic binding energy via the Clausius-Clapeyron equation, proving whether the uptake is driven by strong chemisorption or weaker physisorption.

Step 4: Dynamic Breakthrough Analysis

  • Action: Pack a fixed-bed reactor with ~300 mg of the activated MOF. Flow a simulated flue gas mixture (15% CO₂ / 85% N₂) at a constant space velocity and monitor the effluent via mass spectrometry.

  • Causality: Equilibrium isotherms do not account for competitive binding, heat transfer, or mass transfer resistance. Breakthrough curves validate the real-world kinetic separation capability of the 4.1 Å pore windows[2].

References

  • Anthracene-2,3,6,7-tetracarboxylic Acid: Design Principles and Ligand-Directed Self-Assembly, Benchchem,
  • Highly efficient separation of carbon dioxide by a metal-organic framework replete with open metal sites, NIH / PNAS,
  • An anthracene-based microporous metal–organic framework for adsorbing CO2 and detecting TNP sensitivity, New Journal of Chemistry (RSC Publishing),
  • Use of polyvinylpyrrolidone in the preparation of ana-zmof thin film membranes for separation processes, Google P
  • CO2 Capture and Gas Storage Capacities Enhancement of HKUST-1 by Hybridization, ACS Public
  • Synthesis and Assessment of Metal-Organic Frameworks (MOFs) Adsorbents for CO2 Capture, Pertanika Journal,
  • Metal-Organic Frameworks: Screening M-MOF-74 Based for Carbon Dioxide Adsorption, E3S Web of Conferences,

Sources

Validation

A Senior Application Scientist's Guide to the Fluorescence Quantum Yields of Anthracene Tetracarboxylic Acid Isomers

Introduction: Beyond the Core Chromophore Anthracene, a foundational polycyclic aromatic hydrocarbon, is a workhorse in fluorescence applications due to its rigid, planar structure and inherent blue emission. However, fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Core Chromophore

Anthracene, a foundational polycyclic aromatic hydrocarbon, is a workhorse in fluorescence applications due to its rigid, planar structure and inherent blue emission. However, for advanced applications in materials science, bio-imaging, and drug development, the unsubstituted core is often insufficient. Functionalization with moieties like carboxylic acids is a key strategy to modulate solubility, facilitate bioconjugation, and, most critically, tune photophysical properties.

The fluorescence quantum yield (Φf), defined as the ratio of photons emitted to photons absorbed, is the ultimate measure of a fluorophore's efficiency.[1][2] A high quantum yield is paramount for applications requiring bright signals, such as high-sensitivity bioassays and organic light-emitting diodes (OLEDs). When multiple carboxylic acid groups are introduced, their placement on the anthracene skeleton—the isomerism—creates distinct electronic and steric environments that profoundly impact the quantum yield.

This guide provides a comparative analysis of anthracene tetracarboxylic acid isomers, moving beyond a simple data sheet to explain the causal relationships between molecular structure and fluorescence efficiency. We will explore the key factors governing their performance and provide a validated experimental protocol for researchers to perform their own accurate quantum yield measurements.

The Decisive Role of Isomerism in Fluorescence Efficiency

The photophysical behavior of an anthracene derivative is not merely a property of the anthracene core but is dictated by the electronic interplay with its substituents. The number and position of these groups can either enhance or diminish fluorescence through a variety of mechanisms.

Key Influential Factors:
  • Substitution Position and Steric Hindrance: The position of the bulky carboxylic acid groups is a primary determinant of the molecule's planarity. Substitution at the peri positions (e.g., 1,4,5,8-) can introduce significant steric strain, forcing the carboxyl groups to twist out of the plane of the aromatic ring. This geometric distortion disrupts the π-conjugation, can promote non-radiative decay pathways like vibrational relaxation, and ultimately lowers the fluorescence quantum yield.[3] In contrast, isomers with substitution along the long axis (e.g., 2,3,6,7-) tend to maintain better planarity, which often correlates with higher quantum yields.

  • Electronic Effects: Carboxylic acid groups are electron-withdrawing. Their placement influences the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This can affect the probability of the electronic transition (oscillator strength) and alter the rates of competing de-excitation pathways, such as intersystem crossing to the triplet state.[4]

  • Environmental Sensitivity (pH and Solvent): The ionizable nature of carboxylic acid groups means their protonation state is pH-dependent. The anionic carboxylate form (–COO⁻) has a significantly different electronic influence than the neutral carboxylic acid (–COOH), which can dramatically alter fluorescence intensity and quantum yield.[5] Similarly, the polarity of the solvent can stabilize the excited state to varying degrees, influencing the energy of emission and the efficiency of non-radiative decay processes.[5][6]

  • Aggregation-Caused Quenching (ACQ): Like many planar aromatic systems, anthracene derivatives are susceptible to π-π stacking at higher concentrations. This aggregation often creates non-fluorescent excimers or ground-state dimers, leading to a decrease in the overall quantum yield, a phenomenon known as ACQ.[5][7]

Visualizing Structure-Property Relationships

The following diagram illustrates the causal chain from isomeric structure to the resulting fluorescence quantum yield.

G cluster_0 Molecular Structure (Isomer) cluster_1 Structural Effects cluster_2 Photophysical Consequences cluster_3 Observed Property Isomer_A Peri-substituted (e.g., 1,4,5,8-) Steric_Hindrance High Steric Hindrance Isomer_A->Steric_Hindrance Isomer_B Linearly-substituted (e.g., 2,3,6,7-) Planarity Maintained Planarity Isomer_B->Planarity NonRad_Decay Increased Non-Radiative Decay Rate (knr) Steric_Hindrance->NonRad_Decay disrupts π-system Rad_Decay Favorable Radiative Decay Rate (kr) Planarity->Rad_Decay preserves conjugation Low_QY Lower Quantum Yield NonRad_Decay->Low_QY High_QY Higher Quantum Yield Rad_Decay->High_QY

Caption: Relationship between isomer structure and quantum yield.

Comparative Data on Anthracene Derivatives

Direct, side-by-side experimental data for all possible anthracene tetracarboxylic acid isomers is not extensively consolidated in the literature. However, by examining related di-substituted isomers and diimides (which are synthesized from the tetracarboxylic acids), we can establish clear structure-property trends. Anthracene diimides (ADIs), for instance, derived from 1,4,5,8- or 2,3,6,7-tetracarboxylic acids, provide valuable insight into the behavior of the parent acid's π-electron system.

Compound FamilySubstitution PatternTypical Photophysical CharacteristicsRationale
Anthracene Dicarboxylic Acids 9,10-ADCASignificant geometry change between ground and excited states.[3]Carboxyl groups are out-of-plane due to steric hindrance, impacting excited-state relaxation.[3]
2,6-ADCACarboxyl groups remain coplanar with the anthracene ring in the excited state.[3]Linear substitution minimizes steric clash, preserving the conjugated system.[3]
1,4-ADCACarboxyl groups remain coplanar, but intermolecular interactions are significant.[3]Less steric hindrance than 9,10- but prone to aggregation effects.
Anthracene Diimides (ADIs) 1,4,5,8- (from NTDI)Often exhibit lower fluorescence in solution due to aggregation and charge transfer character.The close proximity of the imide groups enhances intersystem crossing and other non-radiative pathways.
2,3,6,7- (from ATDI)Generally show higher fluorescence quantum yields compared to 1,4,5,8- isomers.The extended linear π-system and reduced steric hindrance favor radiative decay.

This table synthesizes trends from studies on related anthracene derivatives to illustrate the principles governing the photophysics of tetracarboxylic acid isomers.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

To ensure trustworthy and reproducible data, the comparative method is the most reliable and widely used technique for measuring fluorescence quantum yields in solution.[8] This protocol uses a standard fluorophore with a well-documented quantum yield as a reference point.

Protocol Causality:

This procedure is designed as a self-validating system. By preparing a series of concentrations and ensuring a linear relationship between absorbance and fluorescence intensity, we validate that the measurements are within a range where inner-filter effects and aggregation are minimal. Using a known standard provides a robust calibration for the specific instrument's optical path and detector sensitivity.

Workflow Diagram:

Caption: Workflow for relative fluorescence quantum yield measurement.

Step-by-Step Methodology:
  • Select an Appropriate Standard: Choose a quantum yield standard that absorbs at the desired excitation wavelength and preferably emits in a similar spectral region to your anthracene isomer. Quinine sulfate in 0.5 M H₂SO₄ (Φf ≈ 0.54) or Rhodamine 6G in ethanol (Φf ≈ 0.95) are common choices. The standard must be well-characterized and from a reliable source.[8]

  • Solvent and Sample Preparation:

    • Use high-purity, spectroscopy-grade solvents. Check the solvent for background fluorescence before use.[1]

    • Prepare a stock solution of both the standard and the test sample.

    • From the stock solutions, prepare a series of 4-5 dilutions for both the standard and the sample. The concentrations should be adjusted to yield absorbances between 0.01 and 0.1 at the chosen excitation wavelength. This low absorbance range is critical to minimize re-absorption and inner-filter effects.[2][8]

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the test sample.

    • Record the absorbance value at the excitation wavelength (λex) that will be used for the fluorescence measurements.

  • Fluorescence Measurement:

    • Use a fluorescence spectrometer. Set the excitation wavelength (λex) to the value used for absorbance measurements. Ensure the excitation and emission slit widths are identical for all measurements of both the standard and the sample.

    • Record the emission spectrum for each of the prepared solutions. It is crucial that the experimental conditions remain constant throughout.

  • Data Processing and Calculation:

    • Integrate the area under the emission curve for each recorded spectrum. This gives the integrated fluorescence intensity (I).

    • For both the standard (ST) and the test sample (X), create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at λex (x-axis).

    • Determine the slope (gradient, Grad) of the best-fit line for both plots. The linearity of this plot confirms the absence of concentration-dependent quenching effects.

    • Calculate the quantum yield of the test sample (Φx) using the following equation:[8]

      Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

      Where:

      • Φst is the known quantum yield of the standard.

      • Gradx and Gradst are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

      • ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Conclusion

The fluorescence quantum yield of anthracene tetracarboxylic acid is not a single value but a tunable property that is highly sensitive to the specific isomeric arrangement of the carboxyl groups. Isomers that maintain the planarity and rigidity of the anthracene core, such as the 2,3,6,7-substituted variant, are predicted to exhibit superior fluorescence efficiency. Conversely, sterically hindered isomers like the 1,4,5,8- form are more susceptible to non-radiative decay, leading to lower quantum yields. For researchers and drug development professionals, this means that the choice of isomer is a critical design parameter. A thorough characterization, using robust protocols such as the comparative method detailed here, is essential for selecting the optimal fluorophore and ensuring the reliability and sensitivity of any fluorescence-based application.

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228. [Link]

  • Agilent. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies Application Note. [Link]

  • HORIBA Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. HORIBA Technical Note. [Link]

  • Huang, Z., et al. (2018). On the efficacy of anthracene isomers for triplet transmission from CdSe nanocrystals. The Royal Society of Chemistry. [Link]

  • Mata, R., et al. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. The Journal of Physical Chemistry A, 121(4), 812-820. [Link]

  • Gaigalas, A. K., & Li, L. (2009). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 114(5), 239–253. [Link]

  • Karakas, E., et al. (2020). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B, 8(34), 7686-7696. [Link]

  • Nishimura, Y., et al. (1997). Photochemical and Photophysical Behavior of Anthracene-Naphthalene-Amine Ternary Bichromophoric Compounds. Bulletin of the Chemical Society of Japan, 70(4), 869-876. [Link]

  • Zhylyak, G., et al. (2011). Synthesis and Characterization of 2,8-Diazaperylene-1,3,7,9-tetraone, a New Anthracene Diimide Containing Six-Membered Imide Rings. Organic Letters, 13(10), 2532–2535. [Link]

  • Wang, Y., et al. (2018). An unexpected fluorescent emission of anthracene derivatives in the solid state. Journal of Materials Chemistry C, 6(1), 133-139. [Link]

  • Farcas, A., & Tigoianu, R. (2023). Photophysical Properties of Anthracene Derivatives. Photochem, 3(2), 223-252. [Link]

  • Rowe, J. M. (2016). Luminescent Properties of Anthracene-based Metal-Organic Frameworks. Virginia Tech. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Anthracene-2,3,6,7-tetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the proper disposal of Anthracene-2,3,6,7-tetracarboxylic acid. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Anthracene-2,3,6,7-tetracarboxylic acid. As a Senior Application Scientist, this document is structured to synthesize technical accuracy with field-proven insights, ensuring that the procedures are not just followed, but understood. The causality behind each step is explained to foster a culture of safety and environmental responsibility in the laboratory.

Immediate Safety and Hazard Assessment

Core Immediate Actions:

  • Treat as Hazardous Waste: All laboratory personnel should treat chemical waste, including Anthracene-2,3,6,7-tetracarboxylic acid and its containers, as hazardous unless confirmed otherwise by a designated safety officer.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles conforming to EN166 standards, and chemical-resistant gloves (Nitrile or Chloroprene).[1][5] If there is a risk of dust formation, use a respirator.[6]

  • Avoid Environmental Release: Discharge into the environment must be strictly avoided.[1][2][7] This compound is expected to be very toxic to aquatic life.[2]

Segregation and Storage of Waste

Proper segregation and storage are critical first steps in the disposal process to prevent dangerous chemical reactions.

Step-by-Step Segregation and Storage Protocol:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA in your laboratory for the collection of hazardous waste.[8] This area must be under the control of laboratory personnel.[9]

  • Use Appropriate Waste Containers:

    • Containers must be chemically compatible with the waste. For acidic waste like Anthracene-2,3,6,7-tetracarboxylic acid, high-density polyethylene (HDPE) containers are suitable.[10]

    • Ensure containers are in good condition, free from damage, and have a secure, leak-proof closure.[9]

  • Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled with a "Hazardous Waste" tag.[4]

    • The label must clearly identify the contents, including the full chemical name ("Anthracene-2,3,6,7-tetracarboxylic acid") and the approximate concentration and volume.[8]

  • Segregation:

    • Store this acidic waste separately from bases, cyanides, and sulfides to prevent violent reactions or the release of toxic gases.[8]

    • Keep it segregated from oxidizing agents.[11]

Table 1: Storage Compatibility for Anthracene-2,3,6,7-tetracarboxylic Acid Waste

Waste TypeCompatible Storage ContainerIncompatible for Co-storage
Anthracene-2,3,6,7-tetracarboxylic acid (solid or in solution)High-Density Polyethylene (HDPE)Bases (e.g., sodium hydroxide), Oxidizing Agents, Cyanides, Sulfides
Disposal Procedure

The guiding principle for the disposal of Anthracene-2,3,6,7-tetracarboxylic acid is that it must be handled by a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain. [4]

Operational Disposal Workflow:

G cluster_0 In the Laboratory cluster_1 Waste Pickup and Disposal A 1. Collect Waste in a Labeled, Compatible Container B 2. Store in Designated Satellite Accumulation Area A->B C 3. Segregate from Incompatible Chemicals B->C D 4. Request Waste Collection from EHS or Licensed Vendor C->D E 5. Professional Transport to a Waste Disposal Facility D->E F 6. Incineration at a Permitted Facility E->F G 7. Final Disposition (Ash Landfill) F->G

Caption: Disposal workflow for Anthracene-2,3,6,7-tetracarboxylic acid.

Detailed Steps for Final Disposal:

  • Collection Request: Once the waste container is full (not exceeding 90% capacity) or has been in storage for the maximum allowed time (typically 6-12 months, check your institution's policy), submit a waste collection request to your institution's Environmental Health and Safety (EHS) office or the contracted hazardous waste disposal company.[9][10][12]

  • Professional Disposal: The collected waste will be transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The recommended method of disposal for this type of organic compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][7]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[1] If the substance is in powder form, avoid creating dust.[1]

  • Ventilate: Ensure adequate ventilation.[13]

  • Personal Protection: Before cleaning, don the appropriate PPE, including a respirator if dust is present.[6]

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material and place it in a suitable, closed, and labeled container for disposal.[1][13] Do not dry sweep as this can generate dust; a wet method is preferable.[11]

    • For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a detergent solution followed by water.[6]

  • Waste Disposal: The collected spill debris is considered hazardous waste and must be disposed of following the procedures outlined in this guide.[11]

The Rationale Behind the Procedures: A Deeper Dive
  • Why Not Neutralize and Sewer? While the carboxylic acid groups suggest that neutralization with a base is chemically possible, this is not recommended for several reasons. Firstly, the parent anthracene ring is a persistent organic pollutant and is toxic to aquatic life.[2] Neutralization does not remove this hazard. Secondly, the heat generated during neutralization could create aerosols, increasing the risk of inhalation. For complex organic acids with other inherent hazards, neutralization is not a sufficient treatment method.[14]

  • Incineration as the Preferred Method: High-temperature incineration is the most effective method for destroying the organic structure of Anthracene-2,3,6,7-tetracarboxylic acid, converting it to less harmful components like carbon dioxide and water. The scrubbers in the incinerator's exhaust system capture acidic gases, preventing their release into the atmosphere.[2][7]

By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also contributing to the responsible stewardship of our environment.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Anthracene - Safety Data Sheet. Sigma-Aldrich.

  • anthracene - SAFETY DATA SHEET. Elemental Microanalysis Ltd.

  • Anthracene. Fisher Scientific.

  • SOP # 001 for 7,12-Dimethylbenz[a]anthracene (DMBA).

  • Standard Operating Procedure for 7,12-Dimethylbenz[a]anthracene (DMBA) in Animals.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.

  • SAFETY DATA SHEET - Anthracene-9-carboxylic acid. Thermo Fisher Scientific.

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.

  • Anthracene CAS No 120-12-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • SAFETY DATA SHEET - Anthracene-9-carboxylic acid. Fisher Scientific.

  • Anthracene - Safety Data Sheet. ChemicalBook.

  • Safety Data Sheet - Anthracene. Merck Millipore.

  • Anthracene-2,3,6,7-tetracarboxylic acid. PubChem.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • SAFETY DATA SHEET - coumarin-3-carboxylic acid. Sigma-Aldrich.

  • Safety Data Sheet. RecSupply.

  • Hazardous Materials Disposal Guide. Nipissing University.

  • Chapter 7 - Management Procedures For Specific Waste Types.

Sources

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